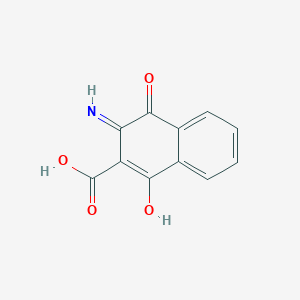

2-Amino-3-carboxy-1,4-naphthoquinone

Descripción

The exact mass of the compound 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-hydroxy-3-imino-4-oxonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-8-7(11(15)16)9(13)5-3-1-2-4-6(5)10(8)14/h1-4,12-13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNBSJOKUEDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N)C2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431942 | |

| Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173043-38-4 | |

| Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Amino-3-carboxy-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-3-carboxy-1,4-naphthoquinone (ACNQ), a heterocyclic organic compound derived from naphthoquinone. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes its primary biological mechanism of action. ACNQ is noted for its role as an electron transfer mediator and its potential in pharmacological research, including the development of antitumor and antimicrobial agents.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in experimental settings and for understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 173043-38-4 | |

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Melting Point | 250.96 °C | [1][2] |

| Boiling Point | 391.75 °C | [1][2] |

| Appearance | Orange, amber or dark red crystalline powder (inferred from related compounds) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

Spectroscopic Properties

| Spectroscopic Technique | Characteristic Peaks / Ranges | Source |

| Infrared (IR) | C-H stretching: ~3387 cm⁻¹C=C stretching: 1357 – 1650 cm⁻¹ | [5] |

| ¹H NMR | Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. | [5] |

| ¹³C NMR | Characteristic quinone carbonyl peaks are expected. For a related compound, peaks were observed at δ 183.9 and 182.0 ppm. | [5] |

Experimental Protocols

The synthesis and characterization of naphthoquinone derivatives involve standard organic chemistry techniques. The following methodologies are based on protocols for similar compounds.

Synthesis of 2-Amino-1,4-naphthoquinones (General Mechanochemical Procedure)

A mechanochemical, solvent-free synthesis approach has been developed for 2-amino-1,4-naphthoquinones.[5]

-

Reactants: 1,4-naphthoquinone, an appropriate amine (aromatic or aliphatic), sodium acetate trihydrate (NaOAc·3H₂O) as a base, and silica (B1680970) as a solid auxiliary for grinding are combined.[5]

-

Milling: The mixture is subjected to mechanochemical milling for a specified duration (e.g., 15 minutes).[5]

-

Purification: The resulting product is purified using silica gel column chromatography with an appropriate eluent, such as dichloromethane (CH₂Cl₂).[5]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a spectrophotometer (e.g., Shimadzu IR Affinity-1) using KBr discs or Attenuated Total Reflectance (ATR).[5] This method identifies characteristic functional groups based on their vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance III at 500 MHz for ¹H and 125 MHz for ¹³C).[5] Samples are dissolved in a suitable deuterated solvent, and tetramethylsilane (B1202638) (TMS) is used as an internal standard.[5] This provides detailed information about the molecular structure.

Biological Activity and Mechanism of Action

This compound is a known growth stimulator for Bifidobacterium species.[6][7] Its primary biological role is to act as an electron transfer mediator, facilitating the regeneration of NAD(P)⁺.[6] This process is crucial for the cellular metabolism of these bacteria.

The compound functions as an efficient electron acceptor for NAD(P)H diaphorase. The reduced form of ACNQ is readily autoxidized and can also serve as an electron donor for NAD(P)H peroxidase, which is more effective than NAD(P)H itself.[6] This mediated electron transfer suppresses the generation of hydrogen peroxide (H₂O₂) under aerobic conditions and alters the glucose metabolism of the bacteria, leading to decreased lactate (B86563) production and increased pyruvate (B1213749) generation.[6][7][8]

Electron Transfer Pathway Mediated by ACNQ

The following diagram illustrates the role of ACNQ in the electron transport chain within Bifidobacterium longum.

References

- 1. This compound | 173043-38-4 | YGA04338 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS:173043-38-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Role of this compound, a strong growth stimulator for bifidobacteria, as an electron transfer mediator for NAD(P)(+) regeneration in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound affects the end-product profile of bifidobacteria through the mediated oxidation of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Amino-3-carboxy-1,4-naphthoquinone: A Technical Guide to its Biological Activities and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-carboxy-1,4-naphthoquinone (ACNQ) is a naturally occurring naphthoquinone derivative that has garnered interest for its diverse biological activities. As a member of the quinone family, ACNQ's reactivity is centered around its electron-accepting capabilities, which underpin its role as an electron transfer mediator in biological systems. This technical guide provides a comprehensive overview of the known biological activities of ACNQ and its derivatives, its natural sources, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration of ACNQ's therapeutic potential.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are widely distributed in nature. They are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2] this compound (ACNQ) is a specific derivative that has been identified in both plant and bacterial sources. Its primary and most well-documented biological role is as an electron transfer mediator, particularly in bacterial metabolic pathways.[3][4][5][6] While direct and extensive research on the anticancer and anti-inflammatory properties of ACNQ is limited, the significant bioactivities of its closely related 2-amino-1,4-naphthoquinone derivatives suggest that ACNQ holds considerable promise as a lead compound for drug discovery. This guide will synthesize the current knowledge on ACNQ, drawing from studies on its derivatives to infer its potential mechanisms of action and therapeutic applications.

Biological Activities

The biological activities of ACNQ and its derivatives are diverse, with the core naphthoquinone scaffold playing a central role in their mechanisms of action.

Electron Transfer Mediation

ACNQ is recognized as a proficient electron transfer mediator, a function that is particularly significant in microbial metabolism. It has been shown to influence the glucose metabolism of homofermentative lactic acid bacteria.[3] In Bifidobacterium longum, ACNQ acts as a growth stimulator by mediating the transfer of electrons from NAD(P)H to dioxygen and hydrogen peroxide.[5] This process facilitates the regeneration of NAD(P)+ and helps to suppress the generation of hydrogen peroxide under aerobic conditions.[5]

Anticancer Activity of Derivatives

Table 1: Anticancer Activity of Selected 2-Amino-1,4-naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13 (a 2-amino-substituted derivative) | A2780 (Ovarian) | < 10 | [9] |

| Compound 13 (a 2-amino-substituted derivative) | SKOV3 (Ovarian) | < 10 | [9] |

| Compound 13 (a 2-amino-substituted derivative) | OVCAR3 (Ovarian) | < 10 | [9] |

| Compound 5i (a two amino-substituted derivative) | A549 (Lung) | 6.15 ± 0.19 | [7][10] |

| 2-Amino-3-chloro-1,4-naphthoquinone | LNCaP (Prostate) | Data reported as cytotoxic | [14] |

| 2-Amino-3-chloro-1,4-naphthoquinone | PC3 (Prostate) | Data reported as cytotoxic | [14] |

| 2-Amino-3-chloro-1,4-naphthoquinone | DU145 (Prostate) | Data reported as cytotoxic | [14] |

| Phenylamino-naphthoquinone derivatives | DU-145, MCF-7, T24 | 0.82 to 21.66 | [15] |

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of 2-amino-1,4-naphthoquinone have exhibited significant activity against a range of pathogenic bacteria and fungi.[16][17][18] The antimicrobial action is believed to be linked to the redox properties of the naphthoquinone core, which can interfere with cellular respiration and other vital metabolic processes in microorganisms.

Table 2: Antimicrobial and Antifungal Activity of Selected 2-Amino-1,4-naphthoquinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| NQA (a 2-amino derivative) | Staphylococcus aureus | 31.2 | [16][17] |

| NQA (a 2-amino derivative) | Bacillus cereus | 31.2 | [16][17] |

| NQF (a 2-amino derivative) | Klebsiella pneumoniae (β-lactamase positive) | 31.2 | [16][17] |

| Amino acid derivative 6 | Staphylococcus aureus | 3.9 | [18] |

| Amino acid derivatives 7, 8, 14 | Staphylococcus aureus (clinical isolate) | 49.7 | [18] |

| Amino acid derivatives 7, 8, 14 | Escherichia coli (clinical isolate) | 24.7 | [18] |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 1 | [19] |

| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 4 | [19] |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans 955 (drug-resistant) | 0.25 | [19] |

| Naphthoquinone derivatives | Cryptococcus neoformans H99 | 3.12 - 12.5 | [20] |

Anti-inflammatory Activity of Derivatives

The anti-inflammatory potential of naphthoquinones is an emerging area of research. Studies on various derivatives suggest that they can modulate inflammatory responses, potentially through the inhibition of key enzymes like cyclooxygenases (COX) and by reducing the production of pro-inflammatory cytokines.[21][22] The mechanism is thought to involve the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory process.[23]

Natural Sources

This compound has been identified in both the plant and microbial kingdoms.

-

Plants: The plant species Rubia cordifolia is a known natural source of ACNQ.[3] This plant has a long history of use in traditional medicine, and the presence of ACNQ may contribute to its therapeutic properties.

-

Bacteria: Certain bacteria are capable of producing ACNQ. For instance, it has been reported to be produced by Propionibacterium freudenreichii.[4] Its role in these microorganisms is primarily associated with their metabolic and electron transport processes.

Experimental Protocols

The following sections provide proposed, detailed methodologies for the synthesis, isolation, and biological evaluation of this compound, based on established procedures for related compounds.

Proposed Synthesis of this compound

This proposed synthesis is a multi-step process starting from 1,4-naphthoquinone (B94277).

Step 1: Synthesis of 2,3-dichloro-1,4-naphthoquinone

-

Dissolve 1,4-naphthoquinone in glacial acetic acid.

-

Bubble chlorine gas through the solution while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Filter the precipitate, wash with water, and dry to yield 2,3-dichloro-1,4-naphthoquinone.

Step 2: Synthesis of 2-amino-3-chloro-1,4-naphthoquinone

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in ethanol (B145695).

-

Add an excess of aqueous ammonia (B1221849) solution dropwise with stirring.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the solid with cold ethanol and dry to obtain 2-amino-3-chloro-1,4-naphthoquinone.[24][25]

Step 3: Carboxylation to yield this compound

-

In a high-pressure autoclave, suspend 2-amino-3-chloro-1,4-naphthoquinone in a suitable solvent (e.g., dimethylformamide).

-

Add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., PPh3).

-

Introduce carbon monoxide gas to the desired pressure.

-

Heat the mixture with stirring for several hours.

-

After cooling and releasing the pressure, filter the reaction mixture.

-

Purify the product from the filtrate using column chromatography on silica (B1680970) gel.

Proposed Isolation from Rubia cordifolia

This protocol outlines a general procedure for the extraction and isolation of ACNQ from the roots of Rubia cordifolia.

-

Extraction:

-

Air-dry and powder the roots of Rubia cordifolia.

-

Extract the powdered material with methanol (B129727) at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Concentrate each fraction under reduced pressure.

-

-

Isolation:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the compound of interest and subject them to further purification by preparative HPLC to yield pure this compound.

-

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of ACNQ (or its derivatives) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare serial two-fold dilutions of ACNQ (or its derivatives) in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-amino-1,4-naphthoquinone derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by ACNQ require further investigation, the mechanisms of its derivatives provide a likely framework.

Diagram 1: Proposed Anticancer Signaling Pathways for 2-Amino-1,4-naphthoquinone Derivatives

Caption: Proposed anticancer mechanisms of 2-amino-1,4-naphthoquinone derivatives.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway for 2-Amino-1,4-naphthoquinone Derivatives

Caption: Proposed anti-inflammatory mechanism of 2-amino-1,4-naphthoquinone derivatives.

Diagram 3: Experimental Workflow for Biological Activity Screening

References

- 1. BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scielo.org.co [scielo.org.co]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound, a strong growth stimulator for bifidobacteria, as an electron transfer mediator for NAD(P)(+) regeneration in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound affects the end-product profile of bifidobacteria through the mediated oxidation of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of 2‐Amino‐substituted‐1,4‐naphthoquinone Derivatives in Ovarian Cancer Cells | Zendy [zendy.io]

- 10. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methoxy-1,4-naphthoquinone (MNQ) regulates cancer key genes of MAPK, PI3K, and NF-κB pathways in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival [mdpi.com]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sciforum.net [sciforum.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Short-Chain Naphthoquinone Protects Against Both Acute and Spontaneous Chronic Murine Colitis by Alleviating Inflammatory Responses [frontiersin.org]

- 23. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Amino-3-carboxy-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Amino-3-carboxy-1,4-naphthoquinone. Due to the limited availability of direct experimental data for this specific compound in published literature, this document focuses on predicted spectroscopic data based on the analysis of closely related analogues and established principles of spectroscopic interpretation. It serves as a foundational resource for researchers engaged in the synthesis, identification, and characterization of novel naphthoquinone derivatives.

Predicted Spectroscopic Data

The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of the 1,4-naphthoquinone (B94277) core and the influence of amino and carboxyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to be dominated by signals from the four protons on the benzenoid ring. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are expected to be broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 8.10 - 8.20 | Doublet of doublets | H-5, H-8 | These protons are deshielded by the adjacent carbonyl groups. |

| ~ 7.70 - 7.85 | Doublet of doublets | H-6, H-7 | These protons are located on the central part of the aromatic ring. |

| Broad | Singlet | -NH₂ | Exchangeable with D₂O. Chemical shift is variable. |

| Very Broad | Singlet | -COOH | Exchangeable with D₂O. Chemical shift is highly variable (often > 10 ppm). |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the asymmetric molecule. The chemical shifts are influenced by the electron-withdrawing carbonyl and carboxyl groups and the electron-donating amino group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 185 | C-1, C-4 | Quinone carbonyl carbons, deshielded. |

| ~ 170 | -COOH | Carboxylic acid carbonyl carbon. |

| ~ 150 | C-2 | Carbon attached to the amino group, shielded by its electron-donating effect. |

| ~ 135 | C-6, C-7 | Aromatic carbons. |

| ~ 132 | C-4a, C-8a | Aromatic carbons at the ring junction. |

| ~ 126 | C-5, C-8 | Aromatic carbons deshielded by the carbonyls. |

| ~ 110 | C-3 | Carbon attached to the carboxyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and quinone moieties. For 2-amino-1,4-naphthoquinone, C-H stretching vibrations have been observed at 3189.68 cm⁻¹ and N-H bending frequencies are found at 471.51, 662.42, and 1127.19 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Broad |

| ~ 3050 | C-H Stretch | Aromatic | Medium-Weak |

| 1690 - 1720 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| 1660 - 1680 | C=O Stretch | Quinone | Strong |

| 1630 - 1650 | C=O Stretch | Quinone (H-bonded) | Strong |

| 1580 - 1620 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For the title compound (C₁₁H₇NO₄), the expected monoisotopic mass is approximately 217.0375 g/mol .

| m/z Value | Assignment | Notes |

| ~ 217 | [M]⁺ | Molecular ion peak. |

| ~ 199 | [M - H₂O]⁺ | Loss of water from the carboxylic acid and adjacent amino group. |

| ~ 173 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group (decarboxylation). |

| ~ 145 | [M - CO₂ - CO]⁺ | Subsequent loss of a carbonyl group from the quinone ring. |

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy

This protocol is for obtaining ¹H and ¹³C NMR spectra using a modern NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often suitable for polar compounds containing exchangeable protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity. This can be done manually or using an automated shimming routine.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in signal assignment.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy (Solid Sample)

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy using the thin solid film or KBr pellet method.[2][3]

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride, acetone).[2]

-

Place a single drop of this solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Data Acquisition:

-

Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or the clean salt plate/pure KBr pellet).

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these bands with specific functional groups using standard correlation tables.

-

Mass Spectrometry (Electrospray Ionization)

This protocol is a general guideline for analyzing a solid organic compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for polar and thermally labile molecules.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[4][5]

-

Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with the same or a miscible solvent to a final concentration of about 1-10 µg/mL.[4][5]

-

If the solution contains any particulate matter, it must be filtered to prevent clogging the instrument's tubing.[4][5]

-

A small amount of an acid like formic acid may be added to promote protonation for analysis in positive ion mode.[5]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, ions are formed and enter the mass analyzer.

-

Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the isotopic pattern to confirm the elemental formula.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. The fragmentation of protonated naphthoquinones is highly dependent on the substituent structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel naphthoquinone derivative.

References

- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

The Structural Symphony of ACNQ Derivatives: A Guide to Their Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the extensive exploration of acridine-based compounds. Among these, Acridone-4-carboxamide quinacrine (B1676205) (ACNQ) derivatives have emerged as a promising class of molecules with potent cytotoxic and antitumor activities. Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more effective and selective cancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ACNQ and related acridone-4-carboxamide derivatives, detailing their mechanism of action, experimental evaluation, and the key structural features that govern their anticancer potency.

Core Principles of ACNQ Derivatives' Anticancer Activity

The anticancer activity of acridone-4-carboxamide derivatives is primarily attributed to their ability to function as dual inhibitors of topoisomerase I and II.[1][2][3] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By intercalating into the DNA double helix, ACNQ derivatives stabilize the transient DNA-topoisomerase cleavage complex, which prevents the re-ligation of the DNA strands.[4][5] This leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[6][7][8]

The planar acridine (B1665455) ring is a key structural feature that facilitates DNA intercalation, stacking between adjacent base pairs.[4] The carboxamide side chain plays a crucial role in the molecule's interaction with the topoisomerase enzyme and DNA, influencing both the affinity and the specific mode of binding.[9][10] Modifications to both the acridine core and the side chain have been shown to significantly impact the biological activity of these compounds.

Structure-Activity Relationship (SAR) of Acridone-4-Carboxamide Derivatives

Systematic studies on substituted bis(acridine-4-carboxamides), which are dimeric analogues of the clinical trial candidate DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), have provided significant insights into the SAR of this class of compounds.[1][2][3]

Impact of Substituents on the Acridine Ring

The nature and position of substituents on the acridine ring have a profound effect on the cytotoxic potency of these derivatives.

-

Position 5: Small substituents, such as methyl (Me) or chloro (Cl) groups, at the 5-position of the acridine ring lead to a significant enhancement in cytotoxic activity.[1][2][3] IC50 values as low as 2 nM against Lewis lung carcinoma have been reported for these analogues.[1][3]

-

Larger Substituents: Conversely, the introduction of larger substituents at any position on the acridine ring generally results in a decrease in potency.[1][2][3] This is likely due to a reduction in the DNA binding affinity of the molecule.[1][3]

-

Positions 1 and 8: The addition of small substituents at the 1- or 8-positions of the most potent 5-methyl substituted derivatives does not significantly alter their activity, suggesting that while these positions can tolerate substitution, they do not contribute to the enhancing effect observed at the 5-position.[1][2][3]

Dimeric vs. Monomeric Analogues

Dimeric bis(acridine-4-carboxamides) have demonstrated superior potencies compared to their corresponding monomeric DACA analogues across various cancer cell lines.[1][2][3] This enhanced activity is attributed to the potential for bis-intercalation, which would theoretically lead to a much stronger DNA binding affinity.[3]

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxicity of a selection of substituted bis(acridine-4-carboxamide) derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Substituent on Acridine Ring | Lewis Lung Carcinoma IC50 (nM)[1][3] | Jurkat Leukemia (Wild-Type) IC50 (nM)[1][3] |

| 9a | None | 50 | 60 |

| 9b | 5-Me | 2 | 11 |

| 9c | 5-Cl | 4 | 20 |

| 9d | 5-Br | 10 | 40 |

| 9e | 5-OMe | 30 | 100 |

| 9f | 1-Me | 60 | 80 |

| 9g | 1-Cl | 80 | 120 |

| 9h | 1-Me, 5-Me | 3 | 15 |

| 9i | 1-Cl, 5-Me | 5 | 25 |

Experimental Protocols

The evaluation of ACNQ derivatives involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and potency.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the ACNQ derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][14]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[15][16][17]

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented, and the DNA remains in its supercoiled form. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose (B213101) gel electrophoresis.[16]

Protocol:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the ACNQ derivative at various concentrations.

-

Enzyme Addition: Add human topoisomerase IIα to the reaction mixture. Include a negative control (no enzyme) and a positive control (a known topoisomerase II inhibitor like etoposide).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[15]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.[15]

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This method assesses the ability of a compound to intercalate into the DNA double helix by measuring the quenching of its fluorescence upon binding.[4]

Principle: The fluorescence of many acridine derivatives is quenched when they intercalate into the DNA helix due to the change in their microenvironment.[4] The extent of quenching can be used to determine the binding affinity.

Protocol:

-

Sample Preparation: Prepare a solution of the fluorescent ACNQ derivative in a suitable buffer.

-

Fluorescence Measurement: Measure the initial fluorescence intensity of the derivative solution using a spectrofluorometer.

-

DNA Titration: Titrate the solution with increasing concentrations of calf thymus DNA (ctDNA).

-

Fluorescence Recording: Record the fluorescence spectrum after each addition of DNA.

-

Data Analysis: Plot the fluorescence intensity as a function of DNA concentration. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which is related to the binding affinity.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of ACNQ derivatives involves the inhibition of topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.

Caption: ACNQ-induced apoptosis signaling pathway.

The inhibition of topoisomerase II by ACNQ derivatives leads to the accumulation of double-strand DNA breaks.[5] This damage is recognized by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow for DNA repair. However, if the damage is too extensive, p53 will trigger the intrinsic apoptotic pathway.[6][7]

Furthermore, the DNA damage can lead to an increase in reactive oxygen species (ROS).[6][8] Elevated ROS levels contribute to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[6][7] This disruption of the mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[6][7] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[6] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

ACNQ and its derivatives represent a compelling class of anticancer agents with a well-defined mechanism of action centered on topoisomerase inhibition and DNA intercalation. The structure-activity relationship studies have highlighted the critical role of substituents on the acridine core, particularly at the 5-position, in modulating the cytotoxic potency of these compounds. The development of dimeric analogues has further demonstrated a promising strategy for enhancing their anticancer activity. A thorough understanding of the SAR, coupled with detailed experimental evaluation and elucidation of the underlying signaling pathways, provides a robust framework for the future design and development of novel acridone-4-carboxamide derivatives with improved therapeutic indices for the treatment of cancer. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their potent in vitro activity into successful clinical outcomes.

References

- 1. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acridone derivative 8a induces oxidative stress-mediated apoptosis in CCRF-CEM leukemia cells: application of metabolomics in mechanistic studies of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acridone Derivative 8a Induces Oxidative Stress-Mediated Apoptosis in CCRF-CEM Leukemia Cells: Application of Metabolomics in Mechanistic Studies of Antitumor Agents | PLOS One [journals.plos.org]

- 9. Kinetic studies of the binding of acridinecarboxamide topoisomerase poisons to DNA: implications for mode of binding of ligands with uncharged chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

2-Amino-3-carboxy-1,4-naphthoquinone (ACNQ): A Technical Guide to its Bifidogenic Growth-Stimulating Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-amino-3-carboxy-1,4-naphthoquinone (ACNQ), a novel growth stimulator for Bifidobacterium species. Discovered in extracts of Propionibacterium freudenreichii, ACNQ has demonstrated a significant ability to enhance the growth of several bifidobacterial species, including Bifidobacterium longum, B. bifidum, B. adolescentis, and B. breve[1]. This document details the mechanism of action, impact on bacterial metabolism, and relevant experimental protocols for studying this compound.

Mechanism of Action: Electron Transfer Mediation

The primary growth-stimulating activity of this compound (ACNQ) is attributed to its role as an efficient electron transfer mediator within bifidobacteria.[2][3] Bifidobacteria, being anaerobic, can experience oxidative stress, which impedes their growth. ACNQ helps to alleviate this stress by facilitating the regeneration of NAD(P)⁺ from NAD(P)H.

The proposed mechanism involves the following key steps:

-

Reduction of ACNQ : Intracellular NAD(P)H, a product of glycolysis, donates electrons to ACNQ. This reduction is catalyzed by NAD(P)H diaphorase or similar enzymes present in the cytoplasm of bifidobacteria.[1][2]

-

Oxidation of Reduced ACNQ : The reduced form of ACNQ is then readily reoxidized by electron acceptors. This process is particularly beneficial under microaerophilic conditions, where dioxygen (O₂) and hydrogen peroxide (H₂O₂) can act as electron acceptors.[1][2] This reoxidation effectively detoxifies reactive oxygen species, suppressing the generation of harmful H₂O₂.[1][2]

-

NAD(P)⁺ Regeneration : The net result of this cycle is the regeneration of NAD(P)⁺, a crucial cofactor for glycolysis and other metabolic processes. By maintaining a healthy NAD(P)⁺/NAD(P)H ratio, ACNQ ensures the continued flux through metabolic pathways, thereby stimulating growth.[2]

The efficacy of ACNQ as an electron transfer mediator is significantly higher than that of similar compounds like Vitamin K₃ (menadione), which exhibits very weak growth-stimulating effects.[2][3] This superiority is linked to the specific redox potential and partition properties of ACNQ.[2]

References

- 1. Role of this compound, a strong growth stimulator for bifidobacteria, as an electron transfer mediator for NAD(P)(+) regeneration in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bestlabs.pl [bestlabs.pl]

- 3. This compound affects the end-product profile of bifidobacteria through the mediated oxidation of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-amino-3-carboxy-1,4-naphthoquinone (ACNQ) in Bacterial NAD(P)+ Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine (B156593) dinucleotide (NAD+) and its phosphorylated form (NADP+) are essential cofactors in a myriad of cellular metabolic processes. The regeneration of these molecules from their reduced forms (NADH and NADPH) is critical for maintaining cellular redox homeostasis and driving key metabolic pathways. In the realm of bacterial metabolism, a fascinating mechanism involving the quinone derivative 2-amino-3-carboxy-1,4-naphthoquinone (ACNQ) has emerged as a significant contributor to NAD(P)+ regeneration. This technical guide provides an in-depth exploration of the role of ACNQ, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in microbiology, biochemistry, and drug development.

Introduction: The Centrality of NAD(P)+ Regeneration in Bacteria

Bacteria have evolved diverse and efficient mechanisms to maintain a balanced intracellular pool of NAD(P)+ and NAD(P)H. This balance is fundamental for energy production, biosynthesis, and stress response. While canonical pathways involving dehydrogenases and electron transport chains are well-established, the role of extracellular electron shuttles in influencing intracellular redox balance is a burgeoning area of research. ACNQ, a soluble analog of menaquinone, has been identified as a key player in this process for certain bacterial species.[1][2]

ACNQ: A Non-Enzymatically Produced Electron Shuttle

ACNQ is derived from 1,4-dihydroxy-2-naphthoic acid (DHNA), a precursor in the menaquinone biosynthesis pathway.[1][2] A notable characteristic of ACNQ is its formation through a non-enzymatic reaction, a process that has complicated genetic studies of its production.[1] Once formed, ACNQ can act as an extracellular electron shuttle, facilitating the transfer of electrons to external acceptors.[1][2]

The Core Mechanism: ACNQ-Mediated NAD(P)+ Regeneration

The primary role of ACNQ in NAD(P)+ regeneration lies in its ability to act as a mediator in the transfer of electrons from intracellular NAD(P)H to extracellular electron acceptors. This process effectively reoxidizes NAD(P)H to NAD(P)+, replenishing the cellular pool of the oxidized cofactor.

A key study in Bifidobacterium longum has elucidated this mechanism, demonstrating that ACNQ serves as an efficient electron acceptor for NAD(P)H diaphorase.[3] The reduced form of ACNQ is readily autooxidized or can act as an electron donor for NAD(P)H peroxidase, thus completing the electron transfer to final acceptors like dioxygen (O₂) and hydrogen peroxide (H₂O₂).[3] These ACNQ-mediated reactions function as robust NAD(P)+-regeneration systems.[3][4]

The exogenous oxidation of NADH by an ACNQ/ferricyanide system in Bifidobacterium has been shown to suppress the lactate (B86563) dehydrogenase reaction, leading to a significant increase in pyruvate (B1213749) production and a decrease in lactate.[5] This shift in metabolic end-products provides strong evidence for the profound impact of ACNQ-mediated NADH oxidation on the intracellular redox state and metabolic flux.

dot

Caption: ACNQ-mediated NAD(P)+ regeneration pathway.

Quantitative Data

The following tables summarize the key quantitative parameters associated with ACNQ's function.

| Parameter | Value | Bacterial Species | Reference |

| Redox Potential | -0.32 V vs Ag/AgCl | Shewanella oneidensis MR-1 | [1] |

| EC₅₀ for AQDS reduction | 25.0 ± 6.0 nM | Shewanella oneidensis MR-1 | [1] |

Table 1: Electrochemical and activity parameters of ACNQ.

| Condition | Change in NAD+/NADH ratio | Bacterial Species | Reference |

| Presence of ACNQ/Ferricyanide system | Significant Increase | Bifidobacterium | [5] |

Table 2: Effect of ACNQ on intracellular NAD+/NADH ratio.

Experimental Protocols

Synthesis and Purification of ACNQ

A detailed protocol for the chemical synthesis and purification of ACNQ is essential for in vitro and in vivo studies.

Caption: Experimental workflow for NAD+/NADH ratio determination.

Protocol:

-

Cell Culture: Grow bacterial cells under the desired conditions, with and without the addition of ACNQ.

-

Extraction: Rapidly harvest and quench the metabolic activity of the cells. Perform separate extractions for NAD+ (acidic conditions) and NADH (alkaline conditions) to ensure stability. [6]3. Quantification: Use a commercially available NAD+/NADH quantification kit or a well-established enzymatic cycling assay. [7][8]Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more precise quantification.

-

Data Analysis: Calculate the concentrations of NAD+ and NADH and determine the ratio.

Implications for Drug Development

The discovery of the ACNQ-mediated NAD(P)+ regeneration pathway opens new avenues for antimicrobial drug development. Targeting this pathway could disrupt the redox balance of pathogenic bacteria, leading to metabolic collapse and cell death. Potential strategies include:

-

Inhibition of DHNA synthesis: Developing small molecules that inhibit the enzymes involved in the synthesis of DHNA, the precursor of ACNQ.

-

Scavenging of extracellular ACNQ: Designing molecules that can bind to and inactivate extracellular ACNQ, thereby preventing its function as an electron shuttle.

-

Targeting NAD(P)H diaphorase: Identifying and inhibiting the specific diaphorase responsible for reducing ACNQ, which would directly block the regeneration of NAD(P)+ via this pathway.

Conclusion

ACNQ represents a unique and important player in bacterial metabolism, particularly in the context of NAD(P)+ regeneration. Its non-enzymatic synthesis and function as an extracellular electron shuttle highlight the metabolic versatility of bacteria. A thorough understanding of the ACNQ-mediated pathway, facilitated by the quantitative data and experimental protocols outlined in this guide, will be instrumental in advancing our knowledge of bacterial redox homeostasis and in the development of novel therapeutic interventions. Further research is warranted to explore the prevalence of this pathway across different bacterial species and its specific roles in various ecological niches.

References

- 1. An elusive electron shuttle from a facultative anaerobe | eLife [elifesciences.org]

- 2. Anaerobic Bacteria: Solving a shuttle mystery | eLife [elifesciences.org]

- 3. Role of this compound, a strong growth stimulator for bifidobacteria, as an electron transfer mediator for NAD(P)(+) regeneration in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:173043-38-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound affects the end-product profile of bifidobacteria through the mediated oxidation of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

Initial Toxicity Screening of 2-Amino-3-carboxy-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive initial toxicity screening strategy for 2-Amino-3-carboxy-1,4-naphthoquinone (ACNQ), a naphthoquinone derivative with noted biological activity, including the stimulation of bifidobacteria growth. Due to the limited availability of public domain toxicity data for ACNQ, this document provides a framework for its initial safety assessment based on established methodologies for analogous compounds. The guide details experimental protocols for in vitro cytotoxicity and genotoxicity assays and provides templates for data presentation. Furthermore, it includes visualizations of key experimental workflows and cellular pathways relevant to the toxicological evaluation of quinone-based compounds. This paper is intended to serve as a foundational resource for researchers initiating the toxicological profiling of ACNQ and similar novel chemical entities.

Introduction

This compound (ACNQ) is a metabolite known to be produced by certain bacteria, such as Propionibacterium freudenreichii, and has been identified as a growth stimulator for beneficial gut bacteria like Bifidobacterium. While its role in microbial metabolism and potential applications in modulating gut microbiota are of interest, a thorough evaluation of its toxicological profile is a prerequisite for any further development, particularly for applications in pharmaceuticals or functional foods.

Naphthoquinones are a class of organic compounds known for their diverse biological activities, which can include cytotoxic and genotoxic effects. The toxicity of naphthoquinones is often linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Therefore, a systematic and rigorous toxicity screening of ACNQ is imperative.

This guide provides a structured approach to the initial toxicity assessment of ACNQ, focusing on in vitro methods that are fundamental to early-stage safety evaluation.

Data Presentation

Effective data presentation is crucial for the clear interpretation and comparison of toxicological results. The following tables are templates for summarizing quantitative data obtained from the proposed screening assays.

Table 1: In Vitro Cytotoxicity of ACNQ

| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Max. Inhibition (%) |

| Normal Human Dermal Fibroblasts (NHDF) | MTT | 24 | ||

| MTT | 48 | |||

| MTT | 72 | |||

| Human Hepatocellular Carcinoma (HepG2) | MTT | 24 | ||

| MTT | 48 | |||

| MTT | 72 | |||

| Human Colon Adenocarcinoma (Caco-2) | MTT | 24 | ||

| MTT | 48 | |||

| MTT | 72 |

Table 2: Genotoxicity Assessment of ACNQ (Ames Test)

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Fold Increase in Revertants (Mean ± SD) | Result |

| TA98 | Without | |||

| With | ||||

| TA100 | Without | |||

| With | ||||

| TA1535 | Without | |||

| With | ||||

| TA1537 | Without | |||

| With | ||||

| TA102 | Without | |||

| With |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable toxicity testing.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cell lines (e.g., NHDF, HepG2, Caco-2)

-

Complete cell culture medium (specific to each cell line)

-

This compound (ACNQ)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of ACNQ in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of ACNQ. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the ACNQ concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to assess the mutagenic potential of a compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102)

-

ACNQ

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

-

S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

-

Cofactor solution (NADP, Glucose-6-phosphate)

-

Minimal glucose agar (B569324) plates

-

Top agar

Protocol:

-

Strain Preparation: Prepare overnight cultures of the Salmonella typhimurium strains.

-

Compound and Control Preparation: Dissolve ACNQ and positive controls in a suitable solvent (e.g., DMSO).

-

Plate Incorporation Method:

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

-

Incubate the mixture at 37°C for 20 minutes.

-

Add 2 mL of molten top agar (containing a trace of histidine and biotin) to the tube, mix, and pour onto the surface of a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Conclusion

The initial toxicity screening of this compound is a critical step in its development for any potential application. This technical guide provides a foundational framework for conducting this essential safety assessment. The proposed in vitro cytotoxicity and genotoxicity assays are standard, robust methods that will provide the initial data required to make informed decisions about the future development of ACNQ. Adherence to detailed experimental protocols and clear data presentation, as outlined in this document, will ensure the generation of high-quality, reliable results. Further studies, potentially including in vivo assessments, should be guided by the outcomes of this initial screening.

Unveiling 2-Amino-3-carboxy-1,4-naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-carboxy-1,4-naphthoquinone (ACNQ), a naturally occurring naphthoquinone derivative with significant biological activity. This document details its discovery and isolation from microbial sources, outlines potential synthetic pathways, and presents its physicochemical and spectral properties in a structured format. Furthermore, it elucidates the crucial role of ACNQ as an electron transfer mediator in microbial metabolism, supported by detailed experimental methodologies and visual diagrams of the involved signaling pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Isolation

Natural Occurrence and Discovery

This compound was first identified as a potent bifidogenic growth stimulator produced by the bacterium Propionibacterium freudenreichii.[1] Its discovery was the result of efforts to isolate and characterize the compounds responsible for the growth-promoting effects of this bacterium on beneficial gut microbes like Bifidobacterium.

Experimental Protocol for Isolation from Propionibacterium freudenreichii

The following protocol is based on the methodology described by Mori et al. (1997) for the isolation of ACNQ.[1]

Objective: To isolate and purify this compound from a culture of Propionibacterium freudenreichii.

Materials:

-

Lyophilized cells of Propionibacterium freudenreichii

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, water)

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

-

Appropriate HPLC column (e.g., reversed-phase C18)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Lyophilized cells of P. freudenreichii are subjected to solvent extraction to obtain a crude extract containing the bifidogenic growth stimulator.

-

-

Silica Gel Column Chromatography:

-

The crude extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents to separate compounds based on polarity.

-

Fractions are collected and tested for bifidogenic activity to identify those containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

The active fractions from the silica gel chromatography are pooled, concentrated, and further purified on a Sephadex LH-20 column.

-

This step separates molecules based on size and polarity, further enriching the ACNQ-containing fraction.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The enriched fraction is subjected to preparative HPLC for final purification.

-

A reversed-phase column is typically used with a suitable mobile phase to isolate the pure compound.

-

The peak corresponding to ACNQ is collected.

-

-

Compound Identification:

-

The purified compound is identified and characterized using various spectroscopic techniques, including mass spectrometry and NMR spectroscopy.[1]

-

Workflow for Isolation:

Synthesis of this compound

While ACNQ is a natural product, chemical synthesis provides a reliable and scalable source for research. Several methods for the synthesis of 2-amino-1,4-naphthoquinone derivatives have been reported, which can be adapted for the synthesis of ACNQ.

Plausible Synthetic Pathway

A plausible synthetic route to ACNQ can be envisioned starting from 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) or 2,3-dichloro-1,4-naphthoquinone.

Method 1: From 2,3-dichloro-1,4-naphthoquinone

This method involves the nucleophilic substitution of the chlorine atoms.

Reaction Scheme:

2,3-dichloro-1,4-naphthoquinone can react with an amino acid, such as glycine (B1666218), in the presence of a base to yield the desired product.

Experimental Protocol (Adapted):

Objective: To synthesize this compound from 2,3-dichloro-1,4-naphthoquinone.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Glycine (or another suitable source of the amino and carboxyl groups)

-

A suitable solvent (e.g., ethanol, DMF)

-

A base (e.g., triethylamine, sodium carbonate)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone in the chosen solvent.

-

Add a solution of glycine and the base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

Logical Relationship for Synthesis:

Physicochemical and Spectral Data

A compilation of the available quantitative data for this compound is presented below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | |

| Appearance | Powder | |

| Melting Point | 250.96 °C | |

| Boiling Point | 391.75 °C (predicted) | |

| Solubility | Soluble in DMSO, Acetone |

Spectral Data

| Spectroscopic Technique | Observed Data | Reference |

| High-Resolution Mass Spectrometry (HRMS) | m/z = 217.037 | [1] |

| UV-Vis Spectroscopy | Absorption maxima are expected in the UV and visible regions, characteristic of the naphthoquinone chromophore. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (quinone and carboxylic acid), and aromatic C=C stretching are expected. | |

| ¹H-NMR Spectroscopy | Signals corresponding to the aromatic protons and the amine proton are expected. | |

| ¹³C-NMR Spectroscopy | Resonances for the carbonyl carbons, aromatic carbons, and the carboxyl carbon are expected. |

Biological Activity and Signaling Pathway

Role as an Electron Transfer Mediator

This compound plays a significant role in the metabolism of certain bacteria, particularly Bifidobacterium longum, by acting as an electron transfer mediator.[2] It facilitates the regeneration of NAD(P)⁺, which is essential for various metabolic pathways.

Signaling Pathway: NAD(P)⁺ Regeneration in Bifidobacterium longum

ACNQ participates in an electron transport chain that transfers electrons from intracellular NAD(P)H to extracellular electron acceptors. This process helps to maintain the redox balance within the bacterial cell and can stimulate growth.

Experimental Protocol to Demonstrate Electron Transfer:

Objective: To demonstrate the role of ACNQ as an electron transfer mediator in Bifidobacterium longum.

Materials:

-

Cell-free extract of Bifidobacterium longum

-

This compound (ACNQ)

-

NAD(P)H

-

An extracellular electron acceptor (e.g., ferricyanide)

-

Spectrophotometer or an electrochemical setup to monitor the reaction

Procedure:

-

Prepare a reaction mixture containing the cell-free extract of B. longum and the extracellular electron acceptor.

-

Initiate the reaction by adding NAD(P)H.

-

Monitor the reduction of the electron acceptor over time.

-

In a parallel experiment, add ACNQ to the reaction mixture and observe the effect on the rate of electron acceptor reduction.

-

An increased rate of reduction in the presence of ACNQ indicates its role as an electron transfer mediator.

Signaling Pathway Diagram:

Conclusion

This compound is a fascinating natural product with significant implications for microbial physiology. Its discovery as a bifidogenic growth factor and its role as an electron transfer mediator highlight the intricate chemical communication and metabolic interactions within microbial communities. The synthetic pathways and detailed characterization data provided in this guide offer a solid foundation for further research into its biological functions and potential applications in areas such as probiotics and novel antimicrobial strategies. The provided experimental protocols and visual diagrams serve as practical tools for researchers aiming to explore the multifaceted nature of this important molecule.

References

- 1. This compound affects the end-product profile of bifidobacteria through the mediated oxidation of NAD(P)H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of this compound, a strong growth stimulator for bifidobacteria, as an electron transfer mediator for NAD(P)(+) regeneration in Bifidobacterium longum - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role of 2-amino-3-carboxy-1,4-naphthoquinone (ACNQ) in Modulating Glucose Metabolism in Lactic Acid Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mechanism and impact of 2-amino-3-carboxy-1,4-naphthoquinone (ACNQ) on the glucose metabolism of homofermentative lactic acid bacteria (LAB). ACNQ acts as a quinone-mediated electron transfer agent, significantly altering the metabolic flux from lactate (B86563) production towards pyruvate (B1213749), acetate (B1210297), and acetoin. This guide details the underlying biochemical pathways, presents quantitative data from key studies, and outlines the experimental protocols necessary to investigate these effects.

Introduction to ACNQ and Lactic Acid Bacteria Metabolism

Lactic acid bacteria are a cornerstone of many industrial fermentation processes, prized for their ability to efficiently convert glucose into lactic acid. This process, known as homofermentative fermentation, is characterized by the reduction of pyruvate to lactate, which serves the critical function of regenerating NAD+ from NADH, a necessary step for glycolysis to continue.

ACNQ, or this compound, is a redox-active molecule that can function as an electron shuttle.[1][2][3][4] In the context of LAB, ACNQ provides an alternative pathway for NADH oxidation that is independent of lactate dehydrogenase. By mediating the transfer of electrons from intracellular NADH to an extracellular electron acceptor, ACNQ fundamentally redirects the carbon flux from glucose, leading to a decrease in lactate yield and an increase in other valuable metabolic end-products.[5][6][7][8]

Mechanism of Action: Quinone-Mediated Electron Transfer

The primary role of ACNQ in altering LAB metabolism is to facilitate an extracellular electron transfer (EET) system. This system effectively creates an artificial respiratory chain that outcompetes the native fermentation pathway for NADH.

The process can be summarized in three key steps:

-

Intracellular NADH Oxidation: The enzyme diaphorase, present in the cytoplasm of LAB, catalyzes the oxidation of NADH to NAD+. In this reaction, ACNQ serves as the electron acceptor, becoming reduced in the process.[5][6][7][8]

-

Electron Shuttle: The reduced ACNQ, being a small and mobile molecule, shuttles the electrons from the intracellular space to the exterior of the cell.

-

Extracellular Re-oxidation: An extracellular electron acceptor, such as ferricyanide (B76249) (Fe(CN)₆³⁻), re-oxidizes the reduced ACNQ. This regenerates ACNQ, allowing it to participate in another cycle of NADH oxidation.[5][6][7][8]

This continuous regeneration of NAD+ by the ACNQ-mediated system lessens the cell's reliance on lactate dehydrogenase. Consequently, pyruvate, the central intermediate at the end of glycolysis, is diverted to other metabolic pathways, leading to the production of acetate and acetoin.[6][7]

References

- 1. Anaerobic Bacteria: Solving a shuttle mystery | eLife [elifesciences.org]

- 2. An elusive electron shuttle from a facultative anaerobe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An elusive electron shuttle from a facultative anaerobe | eLife [elifesciences.org]

- 5. Glucose metabolism of lactic acid bacteria changed by quinone-mediated extracellular electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Glucose Metabolism of Lactic Acid Bacteria Changed by Quinone-mediated Extracellular Electron Transfer [jstage.jst.go.jp]

Methodological & Application

Synthesis of 2-Amino-3-carboxy-1,4-naphthoquinone and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-3-carboxy-1,4-naphthoquinone and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. The following sections detail synthetic methodologies, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Synthesis of 2-Amino-1,4-naphthoquinone Derivatives